Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 4-Chloro-2'-methoxybenzophenone
Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 4-Chloro-2'-methoxybenzophenone
Executive Summary
4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) is a structurally significant diarylketone that frequently emerges as a critical intermediate and a heavily monitored pharmaceutical impurity [1]. In the landscape of drug development, it is formally designated as Pyrotinib Impurity 20 (a pan-HER receptor tyrosine kinase inhibitor) and Fenofibrate Impurity 12 (a lipid-lowering agent) [1][3].
For research scientists and quality control (QC) professionals, understanding the physicochemical behavior and synthetic origins of this compound is paramount. This whitepaper synthesizes the core thermodynamic properties, targeted synthetic methodologies, and self-validating analytical protocols required to manage this compound in high-stakes pharmaceutical environments.
Structural & Physicochemical Profiling
The behavior of 4-Chloro-2'-methoxybenzophenone in synthetic matrices and chromatographic systems is dictated by its highly conjugated aromatic system, the electron-withdrawing chlorine atom, and the sterically hindered ortho-methoxy group.
Below is a consolidated table of its experimentally derived and computed physicochemical properties [2]:
| Property | Value | Scientific Implication |
| Chemical Name | (4-chlorophenyl)(2-methoxyphenyl)methanone | Standard IUPAC nomenclature. |
| CAS Number | 78589-10-3 | Unique registry identifier [1]. |
| Molecular Formula | C₁₄H₁₁ClO₂ | Dictates mass spectrometric parent ion ( M+ 246.04). |
| Molecular Weight | 246.69 g/mol | Utilized for precise molarity calculations in standard prep. |
| Density | 1.212 g/cm³ | Indicates heavy organic phase partitioning during extraction. |
| Boiling Point | 404.2 ºC at 760 mmHg | High thermal stability; requires high-temp GC methods. |
| Flash Point | 170.2 ºC | Non-volatile under standard ambient conditions. |
| Refractive Index | 1.578 | High optical density due to extensive π -conjugation. |
| LogP (Predicted) | ~3.58 | Highly lipophilic; dictates the use of reverse-phase C18 HPLC. |
Mechanistic Origins and Targeted Synthesis
The Impurity Pathway (Friedel-Crafts Acylation)
In commercial synthesis, diarylketones are often produced via Friedel-Crafts acylation. When synthesizing precursors for drugs like Fenofibrate, the acylation of anisole with 4-chlorobenzoyl chloride predominantly yields the para-isomer (4-chloro-4'-methoxybenzophenone). However, incomplete regioselectivity inevitably leads to a minor ortho-attack, generating 4-Chloro-2'-methoxybenzophenone as a persistent byproduct [2][3].
Targeted Synthesis Protocol (Reference Standard Grade)
To procure highly pure 4-Chloro-2'-methoxybenzophenone for use as an analytical reference standard, relying on the unselective Friedel-Crafts method is inefficient. Instead, a targeted Grignard addition followed by selective oxidation is the gold standard.
Step-by-Step Methodology:
-
Grignard Addition: Dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere. Dropwise add 4-chlorophenylmagnesium bromide (1.2 eq).
-
Causality: Anhydrous THF coordinates the magnesium, stabilizing the Grignard reagent. The 0 °C environment suppresses exothermic side reactions (such as pinacol coupling) and ensures exclusive nucleophilic attack on the aldehyde.
-
-
Quenching & Extraction: Quench the reaction mixture with saturated aqueous NH4Cl and extract with Ethyl Acetate (EtOAc).
-
Causality: NH4Cl acts as a mild proton donor. It hydrolyzes the intermediate magnesium alkoxide into a secondary alcohol without inducing the acid-catalyzed dehydration that stronger acids (like HCl) would provoke.
-
-
Selective Oxidation: Dissolve the isolated secondary alcohol in Dichloromethane (DCM). Add activated Manganese Dioxide ( MnO2 , 10 eq) and stir at room temperature for 12 hours.
-
Causality: MnO2 is a heterogeneous, mild oxidant with high selectivity for benzylic alcohols. It guarantees the formation of the ketone without risking the oxidative cleavage of the sensitive ortho-methoxy ether.
-
-
Self-Validation (In-Process Control): Filter the mixture through a Celite pad to remove the MnO2 . Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light.
-
Validation Check: The reaction is deemed complete when the lower- Rf alcohol spot entirely disappears, replaced by a higher- Rf ketone spot (due to the loss of the hydrogen-bonding hydroxyl group).
-
Targeted Grignard synthesis pathway for 4-Chloro-2'-methoxybenzophenone.
Analytical Characterization & Quality Control (QC)
Detecting 4-Chloro-2'-methoxybenzophenone down to parts-per-million (ppm) thresholds in Active Pharmaceutical Ingredients (APIs) requires robust chromatographic techniques.
Reverse-Phase HPLC Protocol
-
Column Selection: Utilize a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Causality: The highly lipophilic nature of the compound (LogP ~3.58) ensures excellent retention and hydrophobic interaction with the C18 stationary phase, allowing it to elute distinctly from more polar API precursors.
-
-
Mobile Phase Preparation: Employ a gradient elution.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Causality: TFA acts as an ion-pairing agent. By maintaining an acidic pH, it suppresses the ionization of residual silanol groups on the silica support, completely eliminating peak tailing and ensuring sharp, symmetrical peaks.
-
-
Detection: Set the UV/Vis Diode Array Detector (DAD) to 254 nm.
Causality: The extended π
π- conjugation between the two aromatic rings and the carbonyl group provides a massive molar absorptivity at 254 nm, maximizing the signal-to-noise ratio.
-
System Suitability Test (Self-Validation): Inject a known resolution mixture containing the primary API (e.g., Fenofibrate) and the impurity standard.
-
Validation Check: The batch analysis can only proceed if the chromatographic resolution ( Rs ) between the API peak and the 4-Chloro-2'-methoxybenzophenone peak is ≥2.0 . This ensures baseline separation for accurate integration and quantification.
-
HPLC analytical workflow for impurity profiling and batch release.
References
- 4-CHLORO-2'-METHOXYBENZOPHENONE CAS#: 78589-10-3 ChemicalBook
- (4-chlorophenyl)-(2-methoxyphenyl)methanone|78589-10-3 MOLBASE
- Fenofibrate EP Impurity G / Impurity 12 Sinco Pharmachem Inc.
